
pyridin-3-yl 4-(5-phenyltetrazol-2-yl)piperidine-1-carboxylate
Vue d'ensemble
Description
Pyridin-3-yl 4-(5-phenyl-2H-tetrazol-2-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a pyridinyl group and a tetrazolyl group. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the tetrazole ring, known for its high nitrogen content, contributes to the compound’s unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyridin-3-yl 4-(5-phenyltetrazol-2-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the Chan–Evans–Lam coupling reaction, where 5-phenyl-1H-tetrazole is treated with pyridin-3-ylboronic acid . The reaction conditions often involve the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization might be employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridin-3-yl 4-(5-phenyl-2H-tetrazol-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the tetrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated piperidine ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, pyridin-3-yl 4-(5-phenyltetrazol-2-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound has potential applications as a pharmacophore in drug design. The tetrazole ring is known to mimic carboxylic acids, making it useful in the development of enzyme inhibitors and receptor antagonists.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The tetrazole ring is a common feature in many drugs, including antihypertensive agents and antibiotics .
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as high nitrogen content for energetic materials or as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of pyridin-3-yl 4-(5-phenyltetrazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and ionic interactions with proteins, potentially inhibiting enzyme activity or blocking receptor sites. The exact pathways and targets would depend on the specific biological context and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Losartan: An antihypertensive drug that also contains a tetrazole ring.
Latamoxef: A cephalosporin antibiotic with a tetrazole moiety.
Pemiroplast: A histamine receptor blocker with a tetrazole group.
Uniqueness
Pyridin-3-yl 4-(5-phenyl-2H-tetrazol-2-yl)piperidine-1-carboxylate is unique due to its combination of a piperidine ring with both a pyridinyl and a tetrazolyl group
Propriétés
Formule moléculaire |
C18H18N6O2 |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
pyridin-3-yl 4-(5-phenyltetrazol-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H18N6O2/c25-18(26-16-7-4-10-19-13-16)23-11-8-15(9-12-23)24-21-17(20-22-24)14-5-2-1-3-6-14/h1-7,10,13,15H,8-9,11-12H2 |
Clé InChI |
HGCSBCXCTUEHIP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N2N=C(N=N2)C3=CC=CC=C3)C(=O)OC4=CN=CC=C4 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
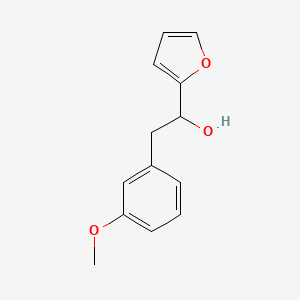
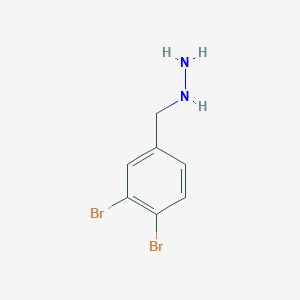
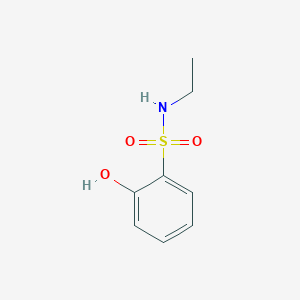


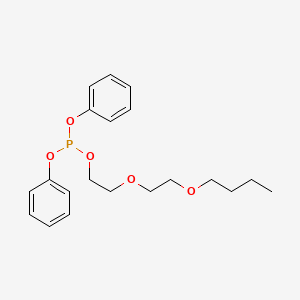

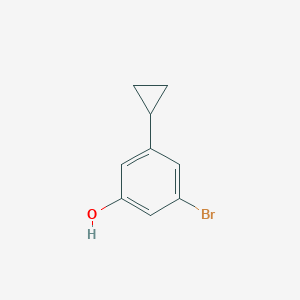
![propan-2-yl 4-[4-(2-fluoro-4-methylsulfonylphenoxy)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B8554226.png)
![Benzeneacetic acid, 2-[(3-chloro-4-fluorophenyl)thio]-](/img/structure/B8554252.png)




